Product packaging for 3-Hydroxy-5-sulfo-2-naphthoic acid(Cat. No.:CAS No. 86-64-6)

3-Hydroxy-5-sulfo-2-naphthoic acid

Cat. No.: B13807165
CAS No.: 86-64-6
M. Wt: 268.24 g/mol
InChI Key: WKOROMVLBVSPRM-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Hydroxy-Sulfo Acid Research

Aromatic hydroxy-sulfo acids are a cornerstone of industrial organic synthesis. The sulfonic acid group, being a strong acid, imparts significant water solubility to otherwise sparingly soluble aromatic compounds. drugbank.comechemi.com This characteristic is fundamental in the dye industry, allowing for the application of dyes in aqueous media. psiberg.com Furthermore, the hydroxyl and carboxylic acid groups serve as reactive sites for further chemical modification, particularly in coupling reactions to form complex molecules like azo dyes. psiberg.comiipseries.org Research in this area often focuses on leveraging these functional groups to create novel materials, catalysts, and pharmaceutical intermediates. drugbank.comnih.gov The interplay between the electron-withdrawing sulfo group and the electron-donating hydroxyl group on the naphthalene (B1677914) ring system influences the molecule's reactivity and spectroscopic properties, a key area of study in physical organic chemistry.

Foundational Research Trajectories of 3-Hydroxy-5-sulfo-2-naphthoic Acid

Current Research Landscape and Unaddressed Scientific Questions for this compound

The current research landscape for this compound itself is surprisingly sparse. Its primary identity remains that of a well-established industrial intermediate. ontosight.ailookchem.com Consequently, contemporary research often focuses on the final products derived from it, rather than the intermediate itself. However, this points to several unaddressed scientific questions and opportunities:

Advanced Materials: While its use in synthesizing supramolecular assemblies and nanomaterials has been suggested, dedicated studies exploring this potential are lacking. ontosight.ai Can the specific arrangement of its functional groups be exploited to create novel metal-organic frameworks (MOFs) or functional polymers with unique optical or electronic properties?

Coordination Chemistry: The molecule possesses multiple potential coordination sites (carboxylate, hydroxyl, and sulfonate). A systematic study of its coordination chemistry with various metal ions could reveal new complexes with interesting catalytic or magnetic properties.

Sustainable Synthesis: The traditional synthesis routes for dye intermediates often involve harsh conditions. Research into developing greener, more sustainable synthetic pathways to produce this compound could be a valuable contribution.

Analytical Methods: While standard techniques like HPLC can be used for analysis, the development of novel sensors or selective analytical methods for its detection in industrial effluents or complex mixtures could be beneficial. avantorsciences.com

Scope and Academic Objectives of the Proposed Research on this compound

Based on the current landscape, a focused academic research program on this compound could be highly valuable. The primary objective would be to characterize its chemical potential beyond its traditional role as a dye intermediate.

The scope of such research would include:

Systematic Investigation of Synthesis: Optimizing existing synthetic routes and exploring novel, more environmentally benign methodologies.

Exploration of Coordination Chemistry: Synthesizing and characterizing coordination complexes with a range of transition metals and lanthanides, and evaluating their potential applications in catalysis and materials science.

Development of Novel Derivatives: Using the carboxylic acid and hydroxyl groups as handles for further functionalization to create new classes of compounds for biological screening or materials applications.

Physicochemical Characterization: Conducting in-depth photophysical and electrochemical studies to fully understand the influence of the substituent groups on the naphthalene core's electronic structure and properties.

This proposed research aims to elevate this compound from a mere industrial commodity to a versatile platform molecule for advanced chemical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₈O₆S
Molecular Weight 268.24 g/mol chembk.com
CAS Number 86-64-6 alfa-chemistry.com
Appearance Crystalline Solid
Melting Point ~250-260 °C ontosight.ai
Solubility Slightly soluble in water ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O6S B13807165 3-Hydroxy-5-sulfo-2-naphthoic acid CAS No. 86-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86-64-6

Molecular Formula

C11H8O6S

Molecular Weight

268.24 g/mol

IUPAC Name

3-hydroxy-5-sulfonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17)

InChI Key

WKOROMVLBVSPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization Methodologies for 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Established Synthetic Routes to 3-Hydroxy-5-sulfo-2-naphthoic Acid and Precursors

The traditional synthesis of this compound is a multi-step process that begins with readily available precursors and involves key chemical transformations, including sulfonation and carboxylation.

Multi-Step Organic Synthesis Strategies

The primary industrial synthesis of this compound originates from β-naphthol. The process involves two key sequential reactions:

Sulfonation of β-Naphthol: The initial step is the sulfonation of β-naphthol. This is typically achieved by reacting β-naphthol with concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, are crucial for controlling the regioselectivity of the sulfonation. The sulfonation of 2-naphthol (B1666908) can lead to a mixture of various sulfonic acid derivatives, including 2-naphthol-6-sulfonic acid (Schaeffer's acid), 2-naphthol-8-sulfonic acid (Crocein acid), and disulfonic acids like 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid). nih.govyoutube.com To favor the formation of the desired precursor for this compound, which is 2-naphthol-6-sulfonic acid (Schaeffer's acid), the reaction is typically carried out at a controlled temperature of about 100°C. youtube.com

Kolbe-Schmitt Carboxylation: The subsequent step involves the carboxylation of the sulfonated naphthol precursor, a reaction known as the Kolbe-Schmitt reaction. tandfonline.comwikipedia.orgbyjus.com In this reaction, the sodium salt of 2-naphthol-6-sulfonic acid (sodium Schaeffer's salt) is heated under pressure with carbon dioxide. tandfonline.comwikipedia.orgbyjus.com The regiochemistry of this carboxylation is highly sensitive to temperature. tandfonline.comwikipedia.org The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. tandfonline.comwikipedia.orgbyjus.com Theoretical studies on the Kolbe-Schmitt reaction of sodium 2-naphthoxide have shown that the formation of different isomers is competitive, with the reaction pathway leading to the 3-hydroxy-2-naphthoate being one of the possibilities. rsc.orgresearchgate.net The industrial synthesis of 3-hydroxy-2-naphthoic acid utilizes this temperature sensitivity to control the product outcome. tandfonline.comwikipedia.orgbyjus.com A similar principle is applied to the carboxylation of the sulfonated analogue.

Reaction Condition Optimization for Enhanced Yields and Purity

The efficiency and purity of the final product are highly dependent on the careful optimization of reaction conditions in both the sulfonation and carboxylation steps.

Table 1: Key Parameters for the Synthesis of this compound

StepParameterTypical ConditionsImpact on Yield and Purity
Sulfonation Temperature~100°C youtube.comControls the isomeric distribution of sulfonic acids. Higher temperatures can lead to the formation of di- and tri-sulfonic acids.
Sulfonating AgentConcentrated Sulfuric Acid youtube.comThe concentration and ratio of the acid affect the extent of sulfonation.
Reaction TimeSeveral hoursEnsures complete reaction but prolonged times can lead to side products.
Purification of Precursor Isolation MethodSalting out, treatment with activated carbon youtube.comRemoves unreacted 2-naphthol and by-products like 6,6'-oxybis(2-naphthalene sulfonic acid). youtube.com
Kolbe-Schmitt Carboxylation Temperature120-150°CCrucial for directing the carboxylation to the desired position.
PressureHigh pressure (e.g., 100 atm) tandfonline.comwikipedia.orgIncreases the concentration of CO2 in the reaction medium, driving the equilibrium towards the carboxylated product.
CatalystNone (reaction of the sodium salt)The reaction is typically carried out with the alkali metal salt of the phenol.
Purification of Final Product Isolation MethodAcidification and filtrationThe product is precipitated from the reaction mixture by acidification.

Novel and Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. While specific green routes for this compound are not widely reported, general advancements in sulfonation and carboxylation technologies offer potential for greener alternatives.

Catalytic Synthesis Methodologies

Research into catalytic sulfonation aims to replace the use of large quantities of corrosive sulfuric acid.

Iron(III) Chloride Catalysis: A three-component reaction of naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates catalyzed by iron(III) chloride has been developed for the synthesis of sulfonated naphthols. rsc.org This method proceeds through a radical process via direct C-H functionalization. rsc.org

Boric Acid Catalysis: The use of boric acid or its salts as a catalyst in the sulfonation of beta-naphthol has been shown to increase the yield and quality of the resulting mixed sulfonic acids. google.com

Sulfonic Acid Functionalized Catalysts: Solid acid catalysts, such as sulfonic acid functionalized poly(2-naphthol), have been fabricated and used for various organic transformations. researchgate.net Similar catalytic systems could potentially be developed for regioselective sulfonation. Propyl-sulfonic acid-functionalized nanoparticles have also been explored as solid acid catalysts. scirp.org

Environmentally Benign Synthesis Protocols

Efforts to develop greener synthesis protocols focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

Sustainable Sulfonation: A sustainable one-step strategy for the synthesis of aryl sulfonic acids using halides and thiourea (B124793) dioxide as a sulfur dioxide surrogate under air has been reported. rsc.orgrsc.org This method avoids the use of concentrated sulfuric acid and employs air as a green oxidant. rsc.orgrsc.org

Solvent-Free and Water-Based Reactions: The use of water as a solvent in the synthesis of sulfonamides and sulfonate carboxylic acid derivatives has been explored as a green alternative to organic solvents. researchgate.netmdpi.com The Kolbe-Schmitt reaction can also be influenced by the choice of solvent, with studies investigating homogeneous carboxylation in solvents like DMSO. mdpi.com Research into performing the carboxylation of 2-naphthol with supercritical CO2 in the presence of K2CO3 aims to eliminate the use of strong alkali and organic solvents. scirp.org

One-Pot Syntheses: The development of one-pot procedures, such as the synthesis of sulfonamides from unactivated acids and amines via decarboxylative halosulfonylation, can reduce the number of reaction and purification steps, leading to a more efficient and less wasteful process. nih.govacs.org

Derivatization and Functionalization Strategies of this compound

The presence of three distinct functional groups—hydroxyl, carboxylic acid, and sulfonic acid—makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Azo Coupling: The most significant application of this compound is in the synthesis of azo dyes. The hydroxyl group activates the naphthalene (B1677914) ring, and the coupling with diazonium salts typically occurs at the position adjacent to the hydroxyl group. This reaction is fundamental to the production of a vast array of colors for textiles and other applications. ontosight.ai The general process involves the diazotization of a primary aromatic amine followed by coupling with the naphthol derivative under controlled pH conditions. wpmucdn.comunb.caresearchgate.net

Esterification: The carboxylic acid and sulfonic acid groups can undergo esterification.

Carboxylic Acid Esterification: Standard esterification methods can be applied to the carboxylic acid group.

Sulfonic Acid Esterification: The esterification of sulfonic acids can be achieved by reacting them with orthoformates, such as trimethyl or triethyl orthoformate. tandfonline.comtandfonline.commdma.ch Another method involves the reaction with an ester of phosphoric acid or an adduct of a strong acid ester with an amide like dimethylformamide. google.com Theoretical studies have also investigated the mechanism of sulfonic acid esterification with alcohols. rsc.org

Amidation: The carboxylic acid and sulfonic acid groups can be converted to amides.

Carboxylic Acid Amidation: The carboxylic acid can be activated and reacted with amines to form amides.

Sulfonic Acid Amidation (Sulfonamides): Sulfonamides can be formed from sulfonic acids. One-pot methods using triphenylphosphine/N-chlorobenzotriazole systems have been developed for the efficient amidation of sulfonic acids. tandfonline.com Sulfamic acids (amidosulfonic acids) can be prepared by treating urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.com

Other Functionalizations:

Reaction of the Hydroxyl Group: The hydroxyl group can be a site for further reactions, such as etherification.

Conversion to Amino Group: The hydroxyl group can be converted to an amino group. For instance, heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) in the presence of a catalyst like zinc chloride can produce 3-amino-2-naphthoic acid. orgsyn.org A similar reaction could potentially be applied to the sulfonated derivative.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is the primary site for the synthesis of ester and amide derivatives. These reactions are fundamental in modifying the compound's solubility, reactivity, and integration capabilities.

Esterification is typically achieved through reaction with various alcohols under acidic conditions or by using a dehydrating agent. For instance, the synthesis of diesters has been demonstrated by reacting the closely related 3-hydroxy-2-naphthoic acid with hydroxyl-terminated diols. A common laboratory and industrial method involves the reaction with an alcohol in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to facilitate the removal of water and drive the reaction toward the ester product. Another pathway could involve the carbonylation of a halogenated precursor in the presence of an alcohol and a metal catalyst, a method used for preparing esters of other hydroxynaphthoic acids. acs.org

Amidation involves the condensation of the carboxylic acid group with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is often activated first. A standard procedure involves converting the carboxylic acid to a more reactive acyl chloride by treating it with an agent like thionyl chloride. orientjchem.org This intermediate, 3-hydroxy-2-naphthoyl chloride, can then readily react with an amine to form the corresponding amide with high yield. orientjchem.org This method is adaptable for producing a variety of amide derivatives, including those with complex functionalities like benzimidazolone groups, which are important in pigment chemistry. orientjchem.org

Table 1: Synthesis of Ester and Amide Derivatives

Derivative Type Reaction Reagents & Conditions Product Class
Ester Esterification Alcohol (e.g., ethylene (B1197577) glycol), dehydrating agent/acid catalyst (e.g., trifluoromethanesulfonic acid), reflux. Naphthoic acid ester

| Amide | Amidation via Acyl Chloride | 1. Thionyl chloride to form acyl chloride. 2. Primary or secondary amine (e.g., 5-aminobenzimidazolone). orientjchem.org | Naphthamide |

Coupling Reactions for Complex Molecule Integration

The electron-rich naphthalene ring of this compound, activated by the strongly electron-donating hydroxyl group, is highly susceptible to electrophilic substitution reactions, most notably azo coupling. This reaction is a cornerstone for the synthesis of a vast range of azo dyes and pigments. rsc.orgresearchgate.net

The process begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to produce a diazonium salt. osti.gov This highly reactive diazonium salt then acts as an electrophile in a subsequent azo coupling reaction with this compound. osti.gov The coupling typically occurs at the 4-position, which is ortho to the activating hydroxyl group and para to the sulfonic acid group, leading to the formation of a stable azo compound (–N=N–) linking the two aromatic systems. rsc.org The sulfonic acid and carboxylic acid groups enhance the water solubility and binding properties of the resulting dyes. osti.gov

Beyond traditional azo coupling, multi-component reactions offer pathways to more complex structures. A one-pot, three-component reaction involving 3-hydroxy-2-naphthoic acid, an aromatic aldehyde, and acetonitrile (B52724) in the presence of chlorosulfonic acid has been shown to produce 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids, demonstrating a sophisticated method for integrating arylmethyl groups onto the naphthalene scaffold.

Table 2: Coupling Reactions for Complex Molecule Integration

Reaction Type Description Key Reagents Resulting Structure
Azo Coupling Diazotization of an aromatic amine followed by coupling with the naphthoic acid. osti.gov 1. Aromatic amine, NaNO₂, HCl (0-5°C). 2. This compound. Azo-linked compound (dye/pigment).

| Three-Component Reaction | One-pot synthesis to add a functionalized arylmethyl group. | Aromatic aldehyde, acetonitrile, chlorosulfonic acid. | 4-(Acetylaminoarylmethyl) derivative. |

Polymerization and Material Precursor Syntheses

While prominently used as a building block for dyes, the bifunctional nature of this compound—possessing both a hydroxyl and a carboxylic acid group—makes it a viable monomer for condensation polymerization. These functional groups can react to form polyesters or, with appropriate co-monomers, polyamides.

The direct polymerization of sulfonated monomers is a key strategy for producing sulfonated aromatic polymers . These materials are of significant interest for applications requiring high thermal stability and ionic conductivity, such as proton exchange membranes (PEMs) for fuel cells. By incorporating a monomer like this compound into a polymer backbone, the sulfonic acid group becomes a pendant moiety. This structure provides several advantages over post-sulfonation of a pre-formed polymer, including precise control over the degree and position of sulfonation, which avoids potential side reactions like cross-linking or chain degradation.

The presence of flexible side chains between the polymer backbone and the sulfonic acid groups can enhance the formation of distinct hydrophilic and hydrophobic domains. This nanophase separation is crucial for creating efficient ion transport channels, improving proton conductivity while maintaining the dimensional stability of the material. osti.gov Therefore, this compound can be considered a precursor for advanced functional polymers where its unique combination of functional groups contributes to the final material's properties.

Table 3: Potential Polymerization and Material Applications

Polymer Type Polymerization Method Co-monomer (Example) Key Feature Conferred by Monomer Potential Application
Polyester Condensation Polymerization Diol (e.g., Ethylene Glycol) Pendant Sulfonic Acid Groups Water-soluble or ion-exchange resin
Polyamide Condensation Polymerization Diamine Pendant Sulfonic Acid Groups High-performance functional polymer

| Aromatic Polymer | Direct Polymerization | Dihalobenzophenone, Biphenol | Hydrophilicity, Ionic Conductivity | Proton Exchange Membrane (PEM) |

Advanced Spectroscopic and Mechanistic Elucidation of 3 Hydroxy 5 Sulfo 2 Naphthoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Analysis

The comprehensive characterization of 3-Hydroxy-5-sulfo-2-naphthoic acid's molecular structure is achieved through a combination of high-resolution spectroscopic methods. Each technique provides complementary information regarding its electronic structure, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of this compound. While specific spectral data for this exact compound is not extensively published, predictions can be made based on analogous structures such as hydroxynaphthoic acids and sulfonated aromatic compounds. chemicalbook.comresearchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring. The electron-withdrawing effects of the sulfonic acid and carboxylic acid groups, and the electron-donating effect of the hydroxyl group, will influence their chemical shifts. The protons on the ring containing the substituents will show complex splitting patterns due to spin-spin coupling. The acidic protons of the hydroxyl, carboxylic acid, and sulfonic acid groups would typically appear as broad singlets, and their observation may depend on the solvent used (e.g., DMSO-d₆) and its acidity.

A significant aspect of the chemistry of hydroxy-naphthoic acids is the potential for tautomerism. nih.gov this compound can theoretically exist in keto-enol or quinone-hydroquinone tautomeric forms. These equilibria are often dynamic processes that can be studied using variable-temperature NMR. youtube.comyoutube.com Changes in the chemical shifts and the coalescence of specific proton signals as the temperature is varied can provide thermodynamic and kinetic data about the interconversion between tautomers. youtube.com For instance, the protonation of the carbonyl oxygen in the keto form is a key step in the acid-catalyzed tautomerization mechanism. youtube.comyoutube.com

The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carboxyl carbon, the carbons bonded to the hydroxyl and sulfo groups, and the remaining aromatic carbons. The precise chemical shifts would be indicative of the predominant tautomeric form in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹H7.0 - 9.0Aromatic protons, with complex splitting patterns. Protons closer to the electron-withdrawing SO₃H group are expected to be further downfield.
¹H> 10Acidic protons (-OH, -COOH, -SO₃H). Often broad and may exchange with solvent.
¹³C110 - 150Aromatic carbons.
¹³C> 160Carbonyl carbon of the carboxylic acid group.

Advanced Infrared and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers detailed insights into the functional groups and bonding arrangements within the molecule. Experimental and computational studies on related molecules like 1-hydroxy-2-naphthoic acid provide a strong basis for interpreting the spectra of its sulfonated derivative. researchgate.netniscair.res.in

The FT-IR and FT-Raman spectra would be dominated by characteristic vibrations of the three functional groups and the naphthalene skeleton.

-OH Group: A broad O-H stretching band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-COOH Group: This group will show a characteristic C=O stretching vibration around 1650-1700 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer in the solid state. niscair.res.in

-SO₃H Group: The sulfonic acid group gives rise to strong and characteristic absorption bands. Asymmetric and symmetric S=O stretching vibrations are expected near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. S-O stretching vibrations would appear in the 1000-1100 cm⁻¹ range.

Naphthalene Core: C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.

Quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra, aiding in the precise assignment of each observed band to specific atomic motions. nih.govsigmaaldrich.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Carboxylic Acid (-COOH)C=O stretch1650 - 1700
Sulfonic Acid (-SO₃H)S=O asymmetric stretch~1350
Sulfonic Acid (-SO₃H)S=O symmetric stretch~1175
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1400 - 1600

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molar mass: 268.24 g/mol ), electrospray ionization (ESI) would be a suitable method, likely generating the deprotonated molecular ion [M-H]⁻ in negative ion mode. ontosight.airesearchgate.net

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would reveal characteristic fragmentation pathways. Based on studies of aromatic sulfonic acids and related structures, the following fragmentation patterns are expected: researchgate.netaaqr.orgnih.gov

Loss of SO₃: A primary and highly characteristic fragmentation for aromatic sulfonic acids is the neutral loss of sulfur trioxide (80 Da), leading to a 3-hydroxy-2-naphthoate anion.

Loss of SO₂: Elimination of sulfur dioxide (64 Da) is another common pathway for sulfonates, often involving rearrangement. nih.govresearchgate.net

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da) from the carboxyl group, is a very common fragmentation for aromatic carboxylic acids.

Loss of H₂O: Dehydration, the loss of a water molecule (18 Da), can occur involving the hydroxyl and carboxylic acid protons.

These primary losses can be followed by subsequent fragmentations, providing a detailed fingerprint that helps to confirm the structure of the molecule. High-resolution mass spectrometry would allow for the determination of the exact mass of the parent ion and its fragments, confirming their elemental composition.

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound ([M-H]⁻, m/z 267.0)

Proposed FragmentNeutral LossFragment m/z
[M-H-H₂O]⁻H₂O (18 Da)249.0
[M-H-CO₂]⁻CO₂ (44 Da)223.0
[M-H-SO₂]⁻SO₂ (64 Da)203.0
[M-H-SO₃]⁻SO₃ (80 Da)187.0
[M-H-SO₃-CO₂]⁻SO₃ + CO₂ (124 Da)143.0

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would unequivocally establish which tautomeric form exists in the crystal lattice.

Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl, carboxyl, and sulfo groups, which dictate the crystal packing arrangement. While no published crystal structure for this compound was identified in the searched literature, studies on related naphthoic acid derivatives demonstrate the power of this technique in providing foundational structural data. lgcstandards.com

Reaction Mechanism Investigations Involving this compound

Understanding the reaction mechanisms of this compound is key to optimizing its use in industrial synthesis, particularly in the manufacturing of azo dyes.

Kinetic Studies of Key Reactions

Kinetic studies are essential for elucidating the mechanisms of reactions, determining rate-limiting steps, and understanding the influence of various parameters like pH, temperature, and catalyst concentration.

A primary reaction of interest for this compound is electrophilic aromatic substitution, specifically azo coupling. This compound acts as the coupling component, reacting with a diazonium salt. The hydroxyl group is a strong activating group, directing the substitution to the position adjacent to it. wikipedia.org Kinetic studies on related systems show that the rate of this diazo coupling reaction is significantly affected by the pH of the medium and the nature of the substituents on the diazonium salt. wikipedia.org The reaction rate is typically highest under mildly alkaline conditions where the hydroxyl group is deprotonated to the more strongly activating phenoxide anion, but the diazonium salt remains stable.

Identification of Intermediates and Transition States

The elucidation of reaction pathways for derivatives of 3-hydroxy-2-naphthoic acid has been approached through both experimental and computational methods. These studies are critical for understanding the factors that control product formation and for optimizing reaction conditions.

Spectroscopic Identification of Intermediates:

In the study of reactions involving 3-hydroxy-2-naphthoic acid, various spectroscopic techniques can be employed to detect and characterize transient intermediates. For instance, in the synthesis of anilides from 3-hydroxy-2-naphthoic acid, the reaction is proposed to proceed through a series of sequential and parallel steps. nih.gov The formation of intermediates can be influenced by reaction conditions such as temperature and the choice of solvent. At higher temperatures, an increase in impurities is observed, suggesting the formation of side-products through competing reaction pathways. nih.gov

Computational Modeling of Intermediates and Transition States:

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms that are difficult to probe experimentally. For related naphthoic acid derivatives, computational studies have been used to model the geometric and electronic properties of reactants, intermediates, transition states, and products. ajpchem.org These studies help in understanding the rotational barriers of substituent groups and their influence on the reactivity of the naphthalene core. ajpchem.org

In reactions such as the hydrolysis of naphthalic anhydrides, ab initio calculations have successfully mapped out the reaction pathway, identifying a transition state where intramolecular proton transfer occurs in concert with the alignment of the reacting oxygen atom. rsc.org Such computational approaches could be applied to reactions of this compound to predict the structures and energies of key intermediates and transition states. For example, in a hypothetical electrophilic substitution reaction, one could expect the formation of a sigma complex (an arenium ion) as a key intermediate. The stability of this intermediate would be influenced by the electronic effects of the hydroxyl, carboxyl, and sulfonic acid groups.

Table 1: Postulated Intermediates in Reactions of Hydroxynaphthoic Acids

Reaction TypePostulated IntermediateMethod of Identification/Postulation
Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Mechanistic Postulate based on similar aromatic reactions
Nucleophilic Acyl SubstitutionTetrahedral IntermediateMechanistic Postulate based on carbonyl chemistry
Kolbe-Schmitt ReactionPhenoxide-CO2 ComplexMechanistic Studies on similar carboxylation reactions

Elucidation of Reaction Stereochemistry

The stereochemical outcome of reactions is of paramount importance, especially in the synthesis of chiral molecules with specific biological activities. For reactions involving 3-hydroxy-2-naphthoic acid and its derivatives, the introduction of new stereocenters can be achieved with varying degrees of stereoselectivity.

Stereoselective Synthesis:

This approach highlights a potential strategy for controlling the stereochemistry at a carbon atom adjacent to the naphthalene ring system. The choice of chiral auxiliary and reaction conditions would be critical in determining the stereochemical course of the reaction.

Table 2: Factors Influencing Stereochemistry in the Synthesis of Hydroxy Acid Derivatives

FactorInfluence on StereochemistryExample
Chiral Auxiliary Directs the approach of the electrophile to a specific face of the enolate.Evans' Oxazolidinones
Solvent Can influence the conformation of the transition state and the degree of stereoselectivity.Non-polar solvents often favor more ordered transition states.
Temperature Lower temperatures generally lead to higher stereoselectivity by reducing the available thermal energy for competing, less-ordered transition states.Aldol (B89426) reactions are often run at low temperatures (e.g., -78 °C).
Lewis Acid Can chelate to the substrate and auxiliary, creating a more rigid transition state and enhancing stereocontrol.Dialkylboron triflates are commonly used in Evans' aldol reactions.

The sulfonate group at the 5-position of this compound would be expected to influence the electronic properties of the naphthalene ring system, potentially affecting the reactivity and regioselectivity of electrophilic substitution reactions. Furthermore, its steric bulk could play a role in directing the stereochemical outcome of reactions occurring at adjacent positions. Detailed computational and experimental studies would be necessary to fully elucidate these effects.

Coordination Chemistry and Ligand Properties of 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Ligand Design Principles and Coordination Sites of 3-Hydroxy-5-sulfo-2-naphthoic Acid

This compound is a multifunctional aromatic organic compound with a naphthalene (B1677914) backbone. ontosight.ai Its structure is characterized by three distinct functional groups: a carboxylic acid group (-COOH) at the 2-position, a hydroxyl group (-OH) at the 3-position, and a sulfonic acid group (-SO₃H) at the 5-position. ontosight.ai These groups are the primary sites for coordination with metal ions.

The design of this ligand is predicated on the presence of hard oxygen donor atoms within the carboxylate and hydroxyl groups, making it particularly suitable for coordinating with a variety of metal ions. The relative positions of the hydroxyl and carboxyl groups create a potential bidentate chelation site. Upon deprotonation, the carboxylate and phenolate (B1203915) groups can form a stable six-membered chelate ring with a metal ion. This chelation is a common feature in the coordination chemistry of related 2-hydroxy-3-naphthoic acid derivatives. wikipedia.org

Complexation Reactions with Transition Metal Ions

The carboxylate and hydroxyl groups of this compound are expected to be the primary coordination sites for transition metal ions. The formation of mononuclear or polynuclear complexes is possible, depending on the reaction conditions and the nature of the metal ion. nih.gov Studies on analogous naphthalene-based ligands, such as 3-hydroxy-2-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid, have shown the formation of stable complexes with a range of d-block transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netasianpubs.org

The stoichiometry and stability of metal complexes with ligands like this compound are crucial parameters that quantify the binding affinity. These are typically determined using techniques such as potentiometric titration, spectrophotometry, and conductometry. rdd.edu.iq For instance, the Bjerrum method, a potentiometric titration technique, has been employed to determine the stability constants of complexes formed between various lanthanide ions and substituted pyrimidines. derpharmachemica.com

In this method, the proton-ligand stability constant (pK) is first determined from the titration of the free ligand against a strong base. Subsequently, titrations are performed in the presence of the metal ion at a specific ionic strength. derpharmachemica.com The departure of the metal-ligand titration curve from the ligand-only curve indicates the formation of the complex. derpharmachemica.com From these data, the metal-ligand stability constants (log K) for 1:1 and 1:2 (metal:ligand) complexes can be calculated. derpharmachemica.com The stability of transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). orientjchem.org

Table 1: Methods for Stability Constant Determination

Method Description Reference
Potentiometric Titration Measures the change in pH of a solution upon addition of a titrant to determine the formation constants of metal complexes. rdd.edu.iqderpharmachemica.com
Spectrophotometry Utilizes changes in the UV-Vis absorption spectrum upon complexation to determine stoichiometry and stability. orientjchem.org

The complexation of this compound with metal ions is highly dependent on the pH of the solution. The ligand possesses two acidic protons that can be liberated: one from the carboxylic acid group and one from the hydroxyl group. The sulfonic acid group is generally deprotonated at very low pH.

The pKa of the carboxylic acid group in the related 3-hydroxy-2-naphthoic acid is approximately 2.8, meaning it will be deprotonated to form a carboxylate anion (-COO⁻) in solutions with pH values above this. oecd.org The hydroxyl group is more weakly acidic and will deprotonate at a higher pH. Complex formation with metal ions typically commences in the pH range where the carboxyl group is deprotonated. derpharmachemica.com As the pH increases, the hydroxyl group can also deprotonate and participate in chelation, leading to the formation of more stable complexes. The specific pH range for complex formation depends on the metal ion and the ligand. For example, complexation for some systems has been observed to start at a pH of 2.5 to 3.0. derpharmachemica.com

The formation and structure of metal complexes of this compound can be investigated using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the ligand are expected to change upon coordination with a metal ion. These changes, such as a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in molar absorptivity, provide evidence of complex formation. researchgate.netresearchgate.net The naphthalene ring system and its associated chromophores give rise to characteristic absorption bands that are sensitive to the electronic environment, which is altered upon metal binding.

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. The fluorescence properties of this compound, arising from the extended π-system of the naphthalene core, are likely to be modulated by complexation with metal ions. Coordination to paramagnetic transition metal ions often leads to quenching of the ligand's fluorescence. In contrast, complexation with certain diamagnetic metal ions, such as Zn(II) or Cd(II), can sometimes enhance fluorescence intensity. Manganese complexes based on a related azotetrazole-3-hydroxy-2-naphthoic acid ligand have been shown to exhibit luminescence emission peaks at room temperature. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for characterizing complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Fe(III). The EPR spectrum provides information about the oxidation state, the coordination environment, and the geometry of the metal center. This technique is not applicable to complexes with diamagnetic metal ions like Zn(II), Cd(II), or Ni(II) in a square planar geometry.

Complexation Reactions with Lanthanide and Actinide Ions

The oxygen-rich coordination environment offered by the carboxylate and phenolate groups of this compound makes it a suitable ligand for hard Lewis acidic ions like lanthanides (Ln³⁺) and potentially actinides. The coordination chemistry of lanthanides with naphthalene-based ligands has been explored, often resulting in complexes with high coordination numbers (e.g., 8 or 9). nih.gov

Complexes of lanthanide ions are well-known for their characteristic line-like emission spectra and long luminescence lifetimes. nih.gov However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorption coefficients. The luminescence of lanthanide complexes can be significantly enhanced through the "antenna effect." researchgate.net

In this process, an organic ligand, such as this compound, acts as an "antenna." The ligand absorbs incident light (typically UV) and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. If the energy of this triplet state is appropriately matched with the accepting energy level of the coordinated lanthanide ion, an efficient energy transfer can occur from the ligand to the metal ion. nih.gov Subsequent de-excitation of the lanthanide ion results in its characteristic luminescence. nih.gov

The naphthalene moiety in this compound provides a suitable chromophore for absorbing UV light. The efficiency of the energy transfer and the resulting luminescence will depend on how well the ligand's triplet state energy matches the emissive levels of the specific lanthanide ion. For example, ligands with low-lying triplet states are often good sensitizers for near-infrared (NIR) emitting lanthanides like Nd³⁺, Er³⁺, and Yb³⁺. nih.gov

Table 2: Characteristic NIR Emission Peaks for Selected Lanthanide Ions

Lanthanide Ion Transition Emission Wavelength (nm) Reference
Nd³⁺ ⁴F₃/₂ → ⁴I₉/₂ 870.8 nih.gov
Nd³⁺ ⁴F₃/₂ → ⁴I₁₁/₂ 1052.7 nih.gov
Yb³⁺ ²F₅/₂ → ²F₇/₂ 977.6 nih.gov

Chelation Behavior with Actinide Species

The coordination chemistry of this compound with actinide species is not extensively documented in publicly available scientific literature. However, based on the known coordination preferences of the functional groups present on the ligand—carboxylate, hydroxyl, and sulfonate—a theoretical chelation behavior can be inferred. Actinide ions, particularly in their higher oxidation states (e.g., An(IV), An(V) as in uranyl UO₂²⁺, and An(VI)), are hard Lewis acids and thus exhibit a strong affinity for hard oxygen donor atoms, such as those in the carboxylate and hydroxyl groups.

The carboxylate group is expected to be the primary binding site, coordinating to the actinide center in a monodentate, bidentate chelating, or bridging fashion. The hydroxyl group, ortho to the carboxylate, can participate in chelation to form a stable five-membered ring with the actinide ion. This type of chelate ring is a common feature in the coordination of α-hydroxy carboxylates with metal ions and significantly enhances the stability of the resulting complex.

The role of the sulfonate group is less straightforward. While the oxygen atoms of the sulfonate group are also hard donors, the group's coordination ability is generally weaker than that of the carboxylate. It may remain as a non-coordinating, charge-balancing anion, enhancing the water solubility of the complex. Alternatively, it could participate in weaker electrostatic interactions or bridge between actinide centers, especially in the solid state, potentially leading to the formation of coordination polymers.

Structural Diversity and Topology of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Direct synthesis and structural characterization of Metal-Organic Frameworks (MOFs) or coordination polymers specifically incorporating this compound are not widely reported. However, the synthesis and structure of MOFs based on analogous ligands, such as other functionalized naphthalene dicarboxylates and aromatic carboxylates with additional donor groups, can provide significant insight into the potential structural features of MOFs derived from the title compound.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of MOFs, including those containing actinide ions or functionalized organic linkers. researchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically an autoclave, in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) at elevated temperatures (typically 100-260 °C).

For the synthesis of MOFs with this compound, a similar approach would be anticipated. The choice of solvent can significantly influence the resulting structure. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used and can sometimes be incorporated into the final framework structure. northeastern.edu The pH of the reaction mixture is another critical parameter that affects the deprotonation state of the carboxylic and sulfonic acid groups, thereby influencing the coordination mode of the ligand and the dimensionality of the resulting framework. Modulators, such as monocarboxylic acids, are often added to control the nucleation and growth of the MOF crystals, leading to higher quality and larger crystals.

The synthesis of actinide-based MOFs presents additional challenges due to the radioactivity and specific coordination preferences of the actinide elements. researchgate.net However, successful solvothermal synthesis of uranium and thorium MOFs with various carboxylate linkers has been reported, indicating the feasibility of incorporating this compound into actinide-based frameworks. northeastern.edudntb.gov.ua

Table 1: Examples of Solvothermal Synthesis Conditions for Analogous MOFs

MOF Name/FormulaMetal SourceLigand(s)SolventTemperature (°C)Time (h)Ref.
U(1,3-bdc)₂(DMF)UCl₄Isophthalic acidDMF12072 northeastern.edu
Th-SINAP-200Th(NO₃)₄·xH₂O5,5'-(naphthalene-2,6-diyl)diisophthalic acidDMF/Formic Acid12072 nih.gov
MOF-801ZrOCl₂·8H₂OFumaric acidDMF/Formic Acid13024 rhhz.net
Fe-MOF-74FeCl₂·4H₂O2,5-dihydroxy-1,4-benzenedicarboxylic acidDMF/Ethanol/H₂O12520 researchgate.net

This table presents data for MOFs synthesized from ligands analogous to this compound to illustrate typical synthesis conditions.

Single-Crystal X-ray Diffraction Studies of MOF Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of MOFs. iucr.org For a hypothetical MOF constructed from this compound, SCXRD would reveal critical information about its topology, pore structure, and the coordination environment of the metal centers.

Based on studies of related systems, several structural features could be anticipated. The carboxylate and hydroxyl groups would likely chelate the metal centers, forming the primary structural building units (SBUs). The sulfonate group could either be a non-coordinating, charge-balancing group residing in the pores or participate in the framework construction, potentially leading to more complex topologies. The naphthalene backbone provides rigidity and can lead to porous structures through its steric bulk and potential for π-π stacking interactions between adjacent linkers.

The structural diversity of MOFs is vast, and the use of a multifunctional ligand like this compound could lead to novel topologies. The presence of multiple, distinct functional groups can also facilitate the formation of mixed-linker MOFs, where additional organic linkers are introduced to tune the pore size and functionality of the material. rsc.org In actinide-based MOFs, the high coordination numbers of the metal ions often result in the formation of polynuclear SBUs, which can assemble into complex 3D frameworks. nih.govrsc.org

Table 2: Crystallographic Data for Representative Analogous MOFs

MOF NameFormulaCrystal SystemSpace GroupKey Structural FeatureRef.
U(1,3-bdc)₂C₁₆H₈O₈UMonoclinicP2₁/c3D framework with UO₈ polyhedra northeastern.edu
Th-SINAP-200C₆₀H₅₄N₂O₃₂STh₂TriclinicP-1Cationic 3D framework with Th₆(μ₃-OH)₈ SBUs nih.gov
MOF-205C₄₄H₂₁O₁₀Zn₄CubicFm-3mPorous framework with Zn₄O clusters and mixed linkers rsc.org
DUT-4Al(OH)(ndc)OrthorhombicCmc2₁Porous framework with chains of AlO₆ octahedra researchgate.net

This table provides examples of crystallographic data for MOFs with ligands that share structural similarities with this compound.

Porosity and Surface Area Characterization of MOFs

A key feature of MOFs is their permanent porosity, which is typically characterized by gas adsorption measurements. The Brunauer-Emmett-Teller (BET) method, based on the physisorption of nitrogen at 77 K, is the standard technique for determining the specific surface area of porous materials, including MOFs.

For a MOF synthesized with this compound, the porosity would be highly dependent on the resulting crystal structure. The bulky naphthalene unit and the potential for an open framework topology suggest that such a material could exhibit significant porosity. However, the presence of the sulfonate group might lead to a higher framework density or interpenetration, which could reduce the pore volume.

The surface area and pore size distribution of a hypothetical MOF would be crucial for its potential applications, such as gas storage, separation, and catalysis. The functional groups lining the pores, in this case, hydroxyl and sulfonate groups, would impart specific chemical properties to the internal surface of the MOF, potentially enhancing its selectivity for certain guest molecules.

Table 3: Porosity and Surface Area Data for Analogous Porous MOFs

MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Adsorption HighlightsRef.
MOF-2054460Not ReportedHigh H₂ and CO₂ uptake rsc.org
MOF-205-NO₂3980Not ReportedEnhanced H₂ adsorption compared to parent MOF rsc.org
DUT-4Not Reported0.68H₂ saturation value of 2.1 wt% at 30 bar researchgate.net
DUT-5Not Reported0.81H₂ excess adsorption of 3.3 wt% at 40 bar researchgate.net
Sc-MOF (1a)6340.25Isosteric heat of H₂ adsorption of 5.25 kJ/mol manchester.ac.uk
Sc-MOF (2a)12330.62Isosteric heat of H₂ adsorption of 2.59 kJ/mol manchester.ac.uk

This table showcases the porosity data for several MOFs constructed from ligands analogous to this compound, demonstrating the range of surface areas and pore volumes that can be achieved.

Analytical Methodologies and Sensor Development Utilizing 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Spectrophotometric and Fluorimetric Assays for Metal Ion Detection and Quantification

The presence of chelating groups in 3-hydroxy-5-sulfo-2-naphthoic acid suggests its utility as a chromogenic or fluorogenic reagent for the detection and quantification of metal ions. The formation of a coordination complex between the compound and a metal ion can lead to a significant change in the electronic properties of the ligand, resulting in a measurable alteration of its absorption or fluorescence spectrum.

While specific studies on this compound are limited, research on analogous compounds provides a strong basis for its potential applications. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been successfully employed as fluorescent probes. 3-Hydroxy-2-naphthoic hydrazide, a closely related compound, exhibits a sensitive fluorescent response to aluminum (Al³⁺) and cyanide (CN⁻) ions. The interaction with Al³⁺ ions leads to a notable enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This suggests that this compound could also form fluorescent complexes with certain metal ions, enabling their quantification.

Optimization of Reagent Concentration and Reaction Conditions

The development of a robust spectrophotometric or fluorimetric assay necessitates the careful optimization of several key parameters to ensure maximum sensitivity, selectivity, and reproducibility. These parameters typically include:

Reagent Concentration: The concentration of this compound must be optimized to ensure complete complexation with the target metal ion without causing high background absorbance or fluorescence.

pH of the Medium: The pH of the solution plays a critical role as it affects both the ionization state of the functional groups on the reagent and the hydrolysis of the metal ion. The optimal pH would be one that favors the formation of the desired metal-ligand complex.

Reaction Time and Temperature: The kinetics of the complexation reaction need to be considered. The time required to reach equilibrium and the influence of temperature on the reaction rate and complex stability should be determined.

Solvent System: The choice of solvent can influence the solubility of the reagent and the complex, as well as the spectral properties of the resulting species.

A hypothetical optimization process for the detection of a metal ion, for instance, Fe³⁺, using this compound is outlined in the table below.

ParameterInvestigated RangeOptimal Condition (Hypothetical)Rationale
Reagent Concentration 1 x 10⁻⁵ M - 1 x 10⁻³ M5 x 10⁻⁴ MEnsures sufficient reagent for complexation with the expected range of metal ion concentrations.
pH 2 - 104.5Maximizes the formation of the specific metal-ligand complex while minimizing hydrolysis of the metal ion.
Reaction Time 1 - 30 minutes15 minutesAllows the complexation reaction to reach completion for stable and reproducible measurements.
Temperature 20°C - 50°C25°C (Room Temperature)Provides a balance between reaction rate and complex stability, and is convenient for routine analysis.

Interference Studies and Selectivity Enhancements

A crucial aspect of any analytical method is its selectivity—the ability to accurately measure the analyte of interest in the presence of other potentially interfering species. For a metal ion detection assay using this compound, common interfering ions would include other metal cations that can also form complexes with the reagent.

Interference studies are typically conducted by measuring the analytical signal of the target metal ion in the presence of a fixed concentration of a potential interferent. The tolerance limit for an interfering ion is often defined as the concentration that causes an error of ±5% in the determination of the target analyte.

To enhance selectivity, several strategies can be employed:

Use of Masking Agents: Masking agents are substances that form stable complexes with interfering ions, preventing them from reacting with the primary reagent. For example, citrate (B86180) or tartrate could be used to mask certain metal ions.

pH Adjustment: By carefully controlling the pH, it may be possible to selectively form the complex of the target metal ion while suppressing the formation of complexes with interfering ions.

Derivative Spectrophotometry: This technique can sometimes resolve overlapping spectra from the target analyte complex and interfering species.

Potentiometric and Conductometric Titration Applications

In a potentiometric titration , the change in the potential of an ion-selective electrode (ISE) or a suitable indicator electrode is monitored as a titrant (the metal ion or the ligand) is added. The resulting titration curve can reveal the formation of different complex species (e.g., 1:1, 1:2 metal-to-ligand ratios).

Conductometric titration involves measuring the change in the electrical conductivity of a solution during the titration. The formation of a complex often leads to a change

Electrochemical Sensor Design and Performance Evaluation

Electrochemical sensors offer a robust platform for the detection of a wide array of analytes with high sensitivity and selectivity. The performance of these sensors is critically dependent on the material used to modify the electrode surface. While direct studies involving this compound are not prevalent, its functional groups suggest it could be a candidate for electrode modification.

Modified Electrodes Incorporating this compound

The functional groups of this compound—hydroxyl, sulfonic acid, and carboxylic acid—offer multiple avenues for immobilization onto an electrode surface. The sulfonic acid group, in particular, can enhance the aqueous solubility and stability of the modifying layer and can be electrochemically active. Aromatic sulfonic acids have been successfully used to create conductive polymer films on electrodes. For instance, the electropolymerization of compounds like p-aminobenzene sulfonic acid has been shown to create films that enhance the electrochemical signal of target analytes. nih.gov

Theoretically, this compound could be electropolymerized or cast onto electrode surfaces such as glassy carbon, gold, or carbon nanotubes. The resulting modified electrode could exhibit enhanced electrocatalytic activity due to the combined electronic effects of its functional groups. The naphthalene (B1677914) ring system provides a platform for π-π stacking interactions, which can be beneficial for the detection of certain organic molecules.

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are powerful electrochemical methods for quantitative analysis. In voltammetry, the current is measured as the potential is varied, while in amperometry, the current is monitored at a fixed potential. The choice of technique depends on the specific analyte and the desired sensitivity.

For a modified electrode incorporating this compound, detection would likely be based on the electrocatalytic oxidation or reduction of the target analyte at the electrode surface. The hydroxyl and carboxylic acid groups could participate in redox reactions or act as recognition sites for analytes. For example, in the detection of neurotransmitters like 5-hydroxytryptamine, modified electrodes are crucial to prevent fouling of the electrode surface and to enhance the signal. nih.gov The sulfonic acid group on this compound could play a similar role in repelling interfering anionic species from the electrode surface. nih.gov

The performance of such a sensor would be evaluated based on key parameters such as its linear dynamic range, limit of detection, sensitivity, selectivity, and stability. These parameters for a hypothetical sensor are presented in the table below, drawing parallels from sensors based on similar functionalized aromatic compounds.

ParameterDescription
Linear Dynamic Range The concentration range over which the sensor's response is directly proportional to the analyte concentration.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Sensitivity The change in the sensor's output signal per unit change in analyte concentration.
Selectivity The ability of the sensor to respond to the target analyte in the presence of other interfering species.
Stability The consistency of the sensor's response over time and with repeated use.

Chemosensor Development for Specific Analyte Recognition

Chemosensors are devices that use chemical recognition to produce a measurable signal in the presence of a specific analyte. The design of a chemosensor relies on the interaction between a receptor molecule and the target analyte.

Anion Sensing Architectures

The electron-deficient aromatic system of the naphthalene core, combined with the hydrogen-bond donating capabilities of the hydroxyl and carboxylic acid groups, suggests that this compound could be explored for the development of anion sensors. The sulfonic acid group, being anionic itself, could be utilized in displacement assays or could be chemically modified to create a neutral receptor site. The binding of an anion would likely be detected through a change in the fluorescence or electrochemical properties of the molecule. Naphthalene-based fluorescent probes are widely used for sensing applications due to their favorable photophysical properties.

Biosensing Interfaces

In the realm of biosensing, this compound could serve as a versatile building block for creating biocompatible interfaces. The carboxylic acid group can be readily functionalized using well-established carbodiimide (B86325) chemistry to covalently attach biomolecules such as enzymes or antibodies. researchgate.net The sulfonic acid group can help to reduce non-specific protein adsorption, a critical requirement for biosensors operating in complex biological media.

For example, in an enzyme-based biosensor, this compound could be used to immobilize an enzyme like glucose oxidase onto an electrode surface. The detection of glucose would then be achieved by measuring the electrochemical signal generated during the enzymatic reaction. The inherent redox activity of the naphthalene moiety might also play a role in mediating electron transfer between the enzyme's active site and the electrode. The table below outlines potential biomolecules that could be interfaced with this compound for biosensing purposes.

BiomoleculePotential AnalyteDetection Principle
Glucose OxidaseGlucoseAmperometric detection of hydrogen peroxide or direct electron transfer.
UreaseUrea (B33335)Potentiometric or amperometric detection of ammonia (B1221849) or pH change. researchgate.net
AntibodiesSpecific AntigensElectrochemical immunoassay formats (e.g., ELISA).
DNA AptamersVarious targetsConformational change-induced electrochemical signal. nih.gov

While the direct application of this compound in these specific sensor configurations is yet to be extensively reported, its chemical structure holds considerable promise for future research and development in the field of analytical chemistry.

Applications in Advanced Materials Science and Catalysis Featuring 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Dye Synthesis and Photophysical Property Tuning

The chromophoric nature of the naphthalene (B1677914) ring system, combined with the electron-donating and -withdrawing groups present in 3-Hydroxy-5-sulfo-2-naphthoic acid, makes it a valuable precursor in the synthesis of dyes. The sulfonic acid group, in particular, imparts water solubility, a desirable characteristic for many dyeing applications.

Azo Dye and Anthraquinone (B42736) Dye Derivatives

This compound is a well-established intermediate in the production of azo dyes. ias.ac.inontosight.ai These dyes, characterized by the presence of one or more azo (-N=N-) groups, are widely used in the textile and leather industries. ias.ac.in In the synthesis of azo dyes, this compound typically acts as a coupling component. The general process involves the diazotization of a primary aromatic amine, which then reacts with the activated aromatic ring of the naphthoic acid derivative to form the azo linkage. The hydroxyl group on the naphthalene ring directs the coupling to the ortho position.

While the use of this compound in creating azo dyes is documented, its application in the synthesis of anthraquinone dye derivatives is not well-established in publicly available scientific literature. Anthraquinone dyes, which are based on the 9,10-anthraquinone core, represent another significant class of colorants.

Table 1: Examples of Azo Dyes Derived from Naphthoic Acid Precursors

Diazo Component (Example)Coupling ComponentResulting Azo Dye (Example)Key Properties/Applications
Aniline3-Hydroxy-2-naphthoic acidLithol Rubine BKRed pigment used in printing inks and plastics.
4-Methyl-2-sulfophenylamine3-Hydroxy-2-naphthoic acidC.I. Pigment Red 57:1Red pigment for printing inks, paints, and plastics. nih.gov
2-Methyl-5-nitrophenylamine3-Hydroxy-2-naphthoic acidC.I. Pigment Red 150Red pigment. chemicalbook.com

Note: This table includes examples derived from the closely related 3-hydroxy-2-naphthoic acid to illustrate the general synthetic principles, due to limited specific examples for the sulfonated analogue in available literature.

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene moiety in this compound and its derivatives makes them potential candidates for the development of fluorescent probes and imaging agents. The photophysical properties, such as absorption and emission wavelengths, can be modulated by introducing different functional groups. For instance, studies on the related compound, 3-hydroxy-2-naphthoic acid, have shown that its emission spectrum is sensitive to the surrounding environment, such as solvent polarity and pH. ias.ac.in This sensitivity is a key requirement for a fluorescent sensor.

Derivatives of hydroxynaphthoic acids can be designed to selectively bind to specific analytes, such as metal ions, leading to a change in their fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target analyte. While the principle is sound, specific research detailing the use of this compound as a fluorescent probe or imaging agent is limited in the available scientific literature.

Catalytic Activity of this compound Complexes and Derivatives

The carboxylic acid and hydroxyl groups in this compound are capable of coordinating with metal ions to form stable complexes. These metal complexes can exhibit catalytic activity, participating in a variety of organic transformations.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of ligands similar to this compound have been investigated as catalysts for various organic reactions. However, specific studies detailing the use of this compound complexes in homogeneous catalysis are not readily found in the reviewed literature. The potential for such applications exists, given the compound's ability to form well-defined metal complexes.

Heterogeneous Catalysis and Supported Catalytic Systems

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. There is a lack of specific research on the direct use of this compound itself as a heterogeneous catalyst. However, the sulfonic acid group presents an opportunity for its immobilization onto solid supports. By grafting or co-polymerizing this compound onto materials like silica (B1680970) or polymers, it could serve as a solid acid catalyst or as a support for catalytically active metal nanoparticles. This approach would create a heterogeneous catalytic system, but detailed research in this area specifically involving this compound is not currently available.

Photocatalytic Applications

Photocatalysis utilizes light to activate a catalyst, which in turn accelerates a chemical reaction. Materials based on naphthalene derivatives have been explored for their photocatalytic properties, often in the context of environmental remediation, such as the degradation of pollutants. The extended π-system of the naphthalene core in this compound suggests it could absorb light and participate in photophysical processes. However, there is no specific information in the surveyed literature regarding the application of this compound or its derivatives in photocatalysis.

Advanced Functional Materials Development

The unique molecular architecture of this compound, characterized by its naphthalene core, hydroxyl, carboxyl, and sulfonic acid functional groups, makes it a compelling building block for the synthesis of advanced functional materials. ontosight.ai Its ability to coordinate with various metal ions allows for the formation of coordination polymers and metal-organic frameworks (MOFs) with tailored properties, opening avenues for its application in optoelectronics, energy storage, and magnetic materials.

Optoelectronic Materials Integration

The integration of this compound into optoelectronic materials is an area of growing interest, primarily through the formation of luminescent lanthanide complexes. The aromatic system of the naphthoic acid ligand can act as an "antenna," absorbing light energy and transferring it to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is fundamental to the development of highly efficient luminescent materials.

Research into lanthanide complexes with various organic ligands has demonstrated the potential for creating materials with applications in lighting, displays, and optical sensing. For instance, complexes of europium(III) and terbium(III) are known for their sharp, long-lived emission in the red and green spectral regions, respectively. Studies on lanthanide complexes with ligands similar to this compound, such as benzoic acid derivatives, have shown that the luminescence properties are highly dependent on the efficiency of the energy transfer from the ligand to the metal center. nih.govmdpi.comnih.gov

The fluorescence spectra of terbium(III) complexes, for example, can show excellent luminescence due to efficient energy transfer from the ligand to the 5D4 excited state of the Tb(III) ion. nih.gov Conversely, the efficiency of energy transfer to the 5D0 excited state of Eu(III) can be lower, resulting in weaker luminescence. nih.gov The specific electronic properties of this compound, influenced by its substituent groups, would play a critical role in determining the energy levels of its triplet state and, consequently, the efficiency of energy transfer to different lanthanide ions.

Table 1: Illustrative Luminescence Properties of Lanthanide Complexes with Aromatic Carboxylic Acid Ligands

Lanthanide IonLigand TypeEmission Wavelength (nm)Key TransitionReference
Europium(III)p-Nitrobenzoic acid & o-phenanthroline6135D0→7F2 nih.gov
Terbium(III)Acetophenonylcarboxymethyl sulphoxide-5D4→7FJ nih.gov
Europium(III)4,5-di(3,5-dicarboxylphenoxy)phthalic acid-- rsc.org
Terbium(III)4,5-di(3,5-dicarboxylphenoxy)phthalic acid-- rsc.org

This table presents data for analogous compounds to illustrate the potential of lanthanide complexes for optoelectronic applications. The exact performance of this compound complexes would require specific experimental investigation.

Energy Storage Material Components

Coordination polymers and metal-organic frameworks (MOFs) are emerging as promising candidates for energy storage applications due to their high porosity, large surface area, and tunable electrochemical properties. While direct studies on this compound for energy storage are limited, research on analogous systems provides a strong basis for its potential in this field.

Coordination polymers can be utilized as electrode materials in batteries and supercapacitors. For instance, a zinc-based coordination polymer has been synthesized and, when combined with reduced graphene oxide (rGO), has shown potential as a battery-type material for supercapacitors. rsc.org This hybrid material exhibited a specific capacity of 188.5 C g-1 at a current density of 1 A g-1 and maintained 85% of its capacity after 6000 charge-discharge cycles. rsc.org

Furthermore, cobalt(II) coordination polymers containing hydroxyisophthalic acid have been investigated for their lithium-ion storage properties after being converted to cobalt oxide (Co3O4) through calcination. researchgate.net This demonstrates a common strategy where coordination polymers serve as precursors for metal oxides with controlled morphology and enhanced electrochemical performance. The porous structure of the initial coordination polymer can be retained in the final metal oxide, leading to improved ion diffusion and cycling stability.

The incorporation of this compound into such frameworks could offer several advantages. The presence of multiple coordination sites (carboxyl and hydroxyl groups) can lead to robust and stable structures. The sulfonate group could potentially enhance ion transport within the material, a crucial factor for high-performance energy storage devices.

Table 2: Performance of a Coordination Polymer-Based Supercapacitor Material

MaterialSpecific Capacity (at 1 A g-1)Cycling Stability (after 6000 cycles)Coulombic EfficiencyReference
Zn-CP/rGO188.5 C g-185%97% rsc.org

This table showcases the potential of coordination polymers in energy storage, suggesting a possible application area for materials derived from this compound.

Magnetic Materials Derived from Coordination Complexes

The field of molecular magnetism relies on the design and synthesis of coordination complexes and polymers where the interaction between metal centers can be controlled to produce specific magnetic properties. The choice of the organic ligand is crucial in mediating these magnetic interactions. This compound, with its ability to bridge multiple metal centers, is a promising ligand for the construction of novel magnetic materials.

Research on coordination polymers has shown that the arrangement of metal ions and the nature of the bridging ligands dictate the magnetic behavior of the material, which can range from simple paramagnetism to more complex phenomena like ferromagnetism, antiferromagnetism, or single-molecule magnet (SMM) behavior. For example, cobalt(II) coordination polymers have been synthesized that exhibit ferromagnetic behavior due to the specific arrangement of the cobalt ions bridged by a combination of hydroxyl and carboxylate groups. researchgate.net

Lanthanide ions are also of particular interest for developing magnetic materials due to their large magnetic moments and magnetic anisotropy. The synthesis of lanthanide complexes with dicarboxylate ligands has been explored to create coordination polymers with interesting magnetic properties. dntb.gov.ua The specific coordination environment provided by the ligand around the lanthanide ion is a key factor in determining the magnetic anisotropy of the resulting complex.

The structure of this compound offers the potential to create multidimensional coordination networks with transition metals or lanthanides. The carboxylate and hydroxyl groups can bridge metal ions, while the sulfonate group might influence the crystal packing and potentially the long-range magnetic ordering. The ability to form stable complexes with a variety of metal ions suggests that a range of magnetic materials with diverse properties could be synthesized using this versatile ligand.

Environmental Fate, Degradation Pathways, and Remediation Strategies for 3 Hydroxy 5 Sulfo 2 Naphthoic Acid

Environmental Occurrence and Distribution Studies

Sulfonated aromatic compounds, such as naphthalenesulfonates, are recognized as environmental pollutants, with some studies indicating their significant contribution to the pollution load in major rivers. d-nb.info The industrial use of similar compounds in the manufacturing of dyes and pigments can lead to their release into wastewater. Due to their chemical stability, these compounds can persist and be transported over long distances in aquatic systems.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-Hydroxy-5-sulfo-2-naphthoic acid, the primary abiotic degradation mechanisms would likely involve photolysis, hydrolysis, and chemical oxidation.

Photolytic Degradation Pathways

The photodegradation of sulfonated naphthalene (B1677914) compounds can be influenced by the presence of photosensitizers in the aquatic environment. For instance, soluble substances of biological origin, isolated from urban bio-wastes, have been shown to act as efficient photosensitizers for the degradation of naphthalene sulfonates upon irradiation. researchgate.net In such processes, the degradation of the photosensitizer can occur concurrently with the degradation of the target compound. researchgate.net

The efficiency of photodegradation can vary depending on the specific pollutant and the experimental conditions. For some sulfonated aromatic compounds, the presence of humic-like substances has been observed to enhance their removal from aqueous solutions. researchgate.net

Hydrolysis and Chemical Oxidation Processes

The hydrolysis of sulfonate esters has been a subject of scientific investigation, with studies exploring both stepwise and concerted mechanistic pathways. nih.govacs.org In alkaline conditions, the hydrolysis of arylsulfonates can occur, although the exact mechanism may vary depending on the specific structure of the compound. nih.govacs.org For alkyl aromatic hydrocarbon sulfonic acid anhydrides, hydrolysis can be hastened in aqueous media with a pH of 7 or above in the presence of ammonia (B1221849) or organic amines. google.com

Chemical oxidation processes, such as ozonation, have been shown to be effective in degrading naphthalenesulfonic acids. The reactivity of these compounds towards ozone can decrease with an increasing number of sulfonic groups on the aromatic ring. researchgate.net The oxidation process can lead to the formation of highly oxidized organic acids and sulfate ions. researchgate.net Another advanced oxidation technology, UV/chlorination, has been demonstrated to be effective in degrading other sulfonated aromatic compounds like 2-phenylbenzimidazole-5-sulfonic acid, with hydroxyl and chlorine radicals being the main contributors to the degradation process. nih.gov

Biotic Degradation and Microbial Metabolism

The presence of the sulfonic acid group generally makes aromatic compounds more resistant to microbial degradation. oup.com However, various microorganisms have been shown to be capable of degrading sulfonated aromatic compounds, often utilizing them as a source of sulfur for growth. d-nb.inforesearchgate.net

Microbial Degradation Pathways and Metabolites

The microbial degradation of sulfonated naphthalenes can proceed through different pathways. One common initial step is desulfonation, where the sulfonate group is cleaved from the aromatic ring. For example, the metabolism of 2-naphthalenesulphonic acid by certain bacterial cultures has been shown to yield 2-naphthol (B1666908) as the main metabolite. researchgate.net

In some cases, the degradation of aminonaphthalene-2-sulfonates involves a regioselective attack on the naphthalene skeleton, leading to the formation of aminosalicylates. nih.gov The complete degradation of these complex molecules may require the synergistic action of a mixed microbial community, where different strains are responsible for metabolizing different intermediates. nih.gov For instance, one bacterial strain might convert the initial compound into an intermediate, which is then further degraded by another strain. nih.gov

The following table summarizes potential initial metabolites based on the degradation of similar compounds:

Precursor CompoundPotential Initial Metabolite
2-Naphthalenesulphonic acid2-Naphthol
6-Aminonaphthalene-2-sulfonic acid5-Aminosalicylate

Isolation and Characterization of Degrading Microorganisms

Several bacterial strains capable of degrading sulfonated aromatic compounds have been isolated and characterized. These microorganisms are often found in environments contaminated with such pollutants.

For example, a mixed bacterial culture isolated from the River Elbe was found to degrade benzene 1,3-disulfonate. oup.com This culture consisted of five different bacterial strains, none of which could degrade the compound in pure culture, highlighting the importance of microbial consortia in the degradation of complex xenobiotics. oup.com Similarly, a mixed bacterial community, also isolated from the River Elbe, was capable of degrading 6-aminonaphthalene-2-sulfonic acid through the mutualistic interaction of two Pseudomonas strains. nih.gov

Enrichment culture techniques have been successfully employed to isolate bacteria that can utilize sulfonated aromatics as a sole source of sulfur. d-nb.info From municipal and industrial sewage, various taxa of bacteria have been isolated that can quantitatively desulfonate a range of sulfonated aromatic compounds. d-nb.info Genera that have been implicated in the degradation of sulfonated aromatics include Pseudomonas and Arthrobacter. d-nb.info

The following table lists some of the microorganisms identified in the degradation of related sulfonated aromatic compounds:

Compound DegradedMicroorganism(s)
Benzene 1,3-disulfonateMixed bacterial culture (5 strains)
6-Aminonaphthalene-2-sulfonic acidPseudomonas sp. strain BN6, Pseudomonas sp. strain BN9
Various sulfonated aromaticsPseudomonas sp., Arthrobacter sp.
2-Naphthalenesulphonic acidMixed culture including Bacillus sp., Kingella sp., and Corynebacterium sp.

Advanced Remediation Technologies for this compound Contamination

Advanced remediation technologies encompass a variety of chemical, physical, and biological processes designed to treat and remove recalcitrant environmental contaminants. For complex organic molecules like this compound, which may exhibit persistence in the environment, these advanced methods offer potential pathways for degradation and removal where conventional treatments may be insufficient. The application of such technologies is critical for mitigating the environmental impact of industrial chemicals. The following sections explore three major categories of advanced remediation: adsorption, advanced oxidation processes (AOPs), and bioremediation, in the specific context of this compound.

Adsorption is a surface phenomenon where ions, atoms, or molecules from a gas, liquid, or dissolved solid adhere to the surface of a material, known as the adsorbent. This technology is widely used in water treatment to remove organic and inorganic pollutants. The effectiveness of adsorption depends on the physical and chemical properties of both the contaminant (adsorbate) and the adsorbent material, such as surface area, pore size distribution, and surface chemistry. Common adsorbents include activated carbon, clays, zeolites, and various synthetic polymers.

Despite the widespread use of adsorption for removing aromatic compounds from water, a review of scientific literature reveals a notable absence of specific research focused on the removal of this compound using adsorption-based strategies. Consequently, there are no available data tables detailing research findings on its removal efficiencies, optimal adsorbent materials, or the kinetic and equilibrium parameters that would govern such a process.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH) wikipedia.org. These processes, which include ozonation, Fenton and photo-Fenton reactions, and UV/H₂O₂ systems, are particularly effective for the degradation of complex organic compounds that are resistant to other treatment methods wikipedia.orgmdpi.com. AOPs can potentially mineralize organic pollutants, converting them into stable inorganic compounds such as carbon dioxide, water, and mineral acids wikipedia.orgmdpi.com.

Sulfonated aromatic compounds, a class to which this compound belongs, are generally considered candidates for treatment via AOPs. The presence of the sulfonic acid group often increases a compound's resistance to biological degradation, making chemical oxidation a more viable remediation strategy researchgate.net. However, specific studies detailing the application of AOPs for the degradation of this compound are not present in the available scientific literature. There is no published data on its degradation pathways, reaction kinetics, or the efficiency of different AOPs in its removal. Therefore, no data tables of research findings can be presented.

Bioremediation utilizes microorganisms (bacteria, fungi) or their enzymes to break down environmental pollutants into less toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to chemical and physical remediation methods. The success of bioremediation depends on the biodegradability of the contaminant and the presence of microorganisms with the appropriate metabolic capabilities.

The molecular structure of this compound, particularly the presence of the sulfonic acid group attached to the stable naphthalene ring, is expected to confer a high degree of resistance to microbial degradation. Sulfonic acid groups generally increase the water solubility of aromatic compounds but also make them more difficult for microorganisms to metabolize researchgate.net. A thorough search of scientific databases indicates that there are no specific studies on the bioremediation of this compound. Research on the isolation of microbial strains capable of its degradation, its metabolic pathways, or data on its biodegradability under various environmental conditions has not been reported.

Emerging Research Frontiers and Future Directions for 3 Hydroxy 5 Sulfo 2 Naphthoic Acid Research

Integration into Supramolecular Architectures and Self-Assembly Processes

3-Hydroxy-5-sulfo-2-naphthoic acid is a highly promising building block for the construction of complex supramolecular assemblies. ontosight.ai The formation of these architectures is governed by non-covalent interactions, and the molecular structure of this compound offers multiple sites for such bonding.

The hydroxyl and carboxylic acid groups are primary sites for strong hydrogen bonding. Research on analogous structures, such as 2-hydroxy-3-naphthoic acid, has shown that these groups readily form robust hydrogen-bonded networks, often creating predictable patterns known as supramolecular synthons. rsc.org The addition of the sulfonic acid group in this compound introduces a powerful hydrogen bond donor and acceptor, potentially leading to more complex and stable three-dimensional frameworks. Furthermore, the aromatic naphthalene (B1677914) core facilitates π-π stacking interactions, which work in concert with hydrogen bonds to direct the self-assembly process and stabilize the resulting structures. rsc.org

These properties could be harnessed to create novel materials such as metal-organic frameworks (MOFs), co-crystals, and liquid crystals with tailored electronic, optical, or porous properties.

Table 1: Functional Groups of this compound and Their Roles in Supramolecular Assembly

Functional GroupPotential Role in Self-AssemblyType of Interaction
Hydroxyl (-OH)Hydrogen bond donor/acceptorNon-covalent
Carboxylic Acid (-COOH)Strong hydrogen bond donor/acceptorNon-covalent
Sulfonic Acid (-SO₃H)Very strong hydrogen bond donor/acceptor; enhances water solubilityNon-covalent; Ionic
Naphthalene CoreSite for aromatic stackingπ-π stacking

Development of Bio-Inspired Applications

While direct research into the bio-applications of this compound is in its nascent stages, studies on the closely related compound 3-hydroxy-2-naphthoic acid suggest exciting possibilities. This parent compound has been identified as a "chemical chaperone" capable of reducing endoplasmic reticulum (ER) stress, a factor implicated in conditions like type 2 diabetes. nih.gov It has been shown to protect pancreatic beta cells from apoptosis and improve glucose tolerance and insulin (B600854) sensitivity in animal models by mitigating lipotoxicity-induced ER stress. nih.gov

This bio-inspired activity opens a research avenue to investigate whether this compound, with its additional sulfonate group, could exhibit similar or enhanced chaperone activity. The sulfonate group could alter its solubility and bioavailability, potentially leading to different therapeutic profiles. Another innovative application for the parent compound has been in biomass processing, where it aids in the dilute acid pretreatment of agricultural waste to improve the extraction of sugars for energy use. researchgate.net This suggests a role for its derivatives in biorefinery processes, contributing to a bio-based economy.

Advanced Characterization Techniques for In Situ Studies

To fully understand and engineer the behavior of this compound in these emerging applications, advanced characterization techniques capable of in situ analysis are critical. These methods allow researchers to observe dynamic processes, such as self-assembly or catalytic reactions, as they occur in real-time.

In Situ X-Ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These techniques can be used to monitor the formation and transformation of crystalline supramolecular structures or mesoporous materials during self-assembly from solution.

Spectroscopic Methods (FTIR, Raman, NMR): In situ spectroscopy can track changes in hydrogen bonding and other intermolecular interactions during co-crystal formation or in response to external stimuli like temperature or pH changes.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution microscopy techniques are invaluable for visualizing self-assembled monolayers on surfaces, providing direct evidence of molecular packing and organization at the nanoscale.

These advanced methods will provide crucial insights into the structure-property relationships that govern the functionality of materials derived from this compound.

Sustainable and Circular Economy Approaches in its Synthesis and Application

The traditional synthesis of hydroxynaphthoic acids often involves the Kolbe-Schmitt reaction, which carboxylates a naphthol precursor at high temperatures and pressures. wikipedia.orggoogle.com Future research is focused on developing more sustainable synthesis routes that align with the principles of green chemistry.

Table 2: Comparison of Traditional and Sustainable Approaches

AspectTraditional ApproachEmerging Sustainable Approach
Synthesis High-temperature/pressure Kolbe-Schmitt reaction. wikipedia.orggoogle.com Use of solvents like xylene. ucj.org.uaUse of renewable energy sources to power reactors. Exploration of eco-friendly solvents or solvent-free reaction conditions. ontosight.airesearchgate.net
Application Intermediate for dyes and pigments. ontosight.aioecd.orgUse as a recyclable organocatalyst. researchgate.net Application in biomass conversion to create value from waste. researchgate.net
End-of-Life Disposal or incineration.Designing processes for recovery and reuse from waste streams. Investigating the conversion of related isomers to minimize waste. google.com

A key area of exploration is the use of the compound itself as a catalyst. The acidic nature of the carboxylic and sulfonic acid groups makes it a candidate for an organocatalyst in reactions like the synthesis of amidoalkyl naphthols, potentially under solvent-free conditions. researchgate.net

From a circular economy perspective, there is potential to recover and reuse the molecule from industrial streams. Furthermore, research into the interconversion of naphthoic acid isomers suggests that non-target isomers formed during synthesis could be converted into the desired product, minimizing waste and improving atom economy. google.com Its use in converting agricultural waste into valuable sugars is another prime example of its role in a circular bio-economy. researchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities

The future development of this compound is intrinsically interdisciplinary. Progress will depend on synergistic collaborations between various scientific and engineering fields.

Materials Science and Organic Chemistry: Chemists can synthesize novel derivatives while materials scientists can integrate them into functional devices and materials, such as sensors, porous solids for gas storage, or organic electronics.

Biochemistry and Medicinal Chemistry: Collaboration is essential to explore its potential as a therapeutic agent, building on the bio-inspired research into related compounds. nih.gov This involves screening for biological activity, understanding mechanisms of action, and optimizing molecular structures for efficacy.

Chemical Engineering and Environmental Science: Engineers can design and scale up sustainable synthesis processes, while environmental scientists can assess the lifecycle and environmental impact of the compound and its applications, ensuring a truly green and circular approach. ontosight.ai

Analytical Chemistry and Physics: The development and application of advanced in situ characterization techniques require expertise from both analytical chemists and physicists to probe the fundamental interactions governing the compound's behavior.

Such collaborations will be the driving force behind unlocking the full potential of this compound and translating fundamental research into impactful technologies.

Q & A

Q. What computational strategies are effective for modeling the interaction of this compound with biological macromolecules?

  • Docking Studies : Employ molecular docking software (e.g., AutoDock Vina) to predict binding affinities with enzymes or receptors. Parameterize the sulfonic acid group using density functional theory (DFT) for accurate charge distribution .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and hydrogen-bonding interactions with protein active sites .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology : Perform systematic solubility tests in DMSO, methanol, and buffered aqueous solutions (pH 2–7) using gravimetric analysis. Correlate results with Hansen solubility parameters and molecular dynamics simulations to explain discrepancies .
  • Validation : Cross-check data via NMR spectroscopy (e.g., saturation transfer difference) to detect solvent-solute interactions .

Methodological Notes

  • Analytical Techniques : Prioritize HPLC (C18 column, 0.1% formic acid mobile phase) for purity analysis (>95%) and LC-MS for structural confirmation .
  • Spectroscopic Tools : Use ¹H/¹³C NMR (DMSO-d₆) to assign aromatic protons and sulfonic acid peaks. X-ray crystallography is recommended for definitive structural elucidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.